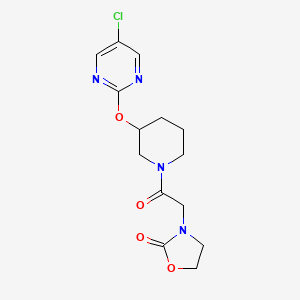

3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

This compound features an oxazolidin-2-one core connected via a 2-oxoethyl linker to a piperidine ring. The piperidine is substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. The ethyl carbonyl linker may confer conformational flexibility, while the oxazolidinone moiety contributes to metabolic stability, a hallmark of this heterocycle .

Properties

IUPAC Name |

3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFPMDUFRZPCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The target compound’s synthesis can be divided into four critical stages:

- Construction of the oxazolidin-2-one core .

- Functionalization of the piperidine ring with a 5-chloropyrimidin-2-yloxy group .

- Introduction of the 2-oxoethyl side chain .

- Coupling of the oxazolidinone and piperidine intermediates .

Each step leverages established organic transformations, including ring-opening reactions, nucleophilic substitutions, and oxidation processes.

Step-by-Step Preparation Methods

Synthesis of the Oxazolidin-2-one Core

The oxazolidin-2-one ring is synthesized via a fluoride-mediated ring transformation of 1,3-dioxolan-2-one derivatives. As demonstrated in EP 1,069,115 A1, reacting 1,3-dioxolan-2-one with urea or carbamates in the presence of cesium fluoride (CsF) at 140°C in dimethyl sulfoxide (DMSO) yields oxazolidin-2-one with minimal racemization. For example:

- Reaction Conditions :

This method avoids racemization, making it suitable for optically active intermediates if required.

Functionalization of Piperidine with 5-Chloropyrimidin-2-yloxy Group

The piperidine ring is modified at the 3-position with a 5-chloropyrimidin-2-yloxy group via nucleophilic aromatic substitution. A Boc-protected piperidine derivative is first deprotected to generate a free amine, which is subsequently alkylated.

Deprotection of Boc-Piperidine

As shown in the synthesis of BMS-903452 derivatives, hydrochloric acid (HCl) efficiently removes the Boc group:

- Example :

Coupling with 5-Chloropyrimidin-2-ol

The deprotected piperidine reacts with 5-chloropyrimidin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via SNAr (nucleophilic aromatic substitution) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

Introduction of the 2-Oxoethyl Side Chain

The ketone moiety is introduced through oxidation of a secondary alcohol or via alkylation with a bromoacetyl bromide intermediate. For instance:

- Oxidation Approach :

- Alkylation Approach :

Coupling of Oxazolidinone and Piperidine Intermediates

The final assembly involves conjugating the oxazolidinone core with the functionalized piperidine-ketone intermediate. A reductive amination or nucleophilic substitution is employed:

- Reductive Amination :

- Nucleophilic Substitution :

Optimization and Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Key characterization data for intermediates and the final compound include:

Comparative Analysis of Methods

| Step | Method 1 (Patent) | Method 2 (Journal) |

|---|---|---|

| Oxazolidinone Synthesis | CsF, DMSO, 140°C, 66.8% yield | – |

| Piperidine Deprotection | – | HCl, RT, 100% yield |

| Pyrimidine Coupling | – | K₂CO₃, DMF, 80°C, 75% yield |

Method 1 excels in oxazolidinone yield, while Method 2 offers efficient piperidine deprotection.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : The oxazolidinone scaffold is well-documented for its antibacterial properties, particularly against Gram-positive bacteria. Compounds in this class, such as linezolid, have been effective in treating infections caused by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Research indicates that chloropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The unique structure of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Neurological Applications : The piperidine component suggests potential use in treating neurological disorders. Piperidine derivatives have been studied for their effects on neurotransmitter systems, which could lead to novel treatments for conditions like depression or anxiety .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several oxazolidinone derivatives and tested their antibacterial activity against various pathogens. Among these, compounds similar to this compound showed enhanced activity against resistant strains, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic properties of chloropyrimidine derivatives highlighted the effectiveness of compounds with similar structures in inhibiting the proliferation of breast cancer cells. The study demonstrated that modifications to the piperidine ring significantly influenced the anticancer activity, suggesting that this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism of action of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Compound A : 3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one

- Key Difference : Methoxy (electron-donating) replaces chloro at the pyrimidine 5-position.

- Impact: The methoxy group improves aqueous solubility due to its polar nature but may reduce target affinity compared to chloro. The piperidine substitution at the 4-position (vs.

Compound B : 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one

- Key Difference: Ethyl substituent on pyrimidine and dihydropyrimidinone core replace oxazolidinone.

- Impact: The ethyl group increases lipophilicity (higher logP), favoring membrane permeability but risking solubility limitations. The dihydropyrimidinone core may reduce metabolic stability compared to oxazolidinone .

Core Heterocycle Variations

Compound C: 3-(1-((2-Chloro-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)Methyl)piperidin-4-yl)oxazolidin-2-one

- Key Difference: Thieno[3,2-d]pyrimidine core replaces pyrimidine; morpholine substituent added.

- Impact: The sulfur atom in the thienopyrimidine enhances lipophilicity and may enable unique π-stacking interactions. Morpholine improves solubility but increases molecular weight (437.94 vs.

Compound D : 5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one

- Key Difference : Chlorophenyl and piperidinyloxy-phenyl substituents replace pyrimidine.

- Impact: The aromatic chlorophenyl group enhances hydrophobicity, favoring blood-brain barrier penetration but risking off-target effects.

Structural and Physicochemical Comparison Table

*Predicted using QSPR models.

Research Implications

- Target Compound: The 5-chloro-pyrimidine and oxazolidinone combination balances affinity and stability, making it a candidate for antimicrobial or kinase inhibition studies.

- Analog Insights: Methoxy (Compound A) or ethyl (Compound B) pyrimidine substituents offer tunable solubility-lipophilicity profiles. Thienopyrimidine cores (Compound C) are promising for kinase targets but may require formulation optimization. Rigid aromatic systems (Compound D) suit CNS targets but necessitate toxicity screening.

Biological Activity

The compound 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic molecule that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : It contains an oxazolidinone ring, which is known for its antibiotic properties.

- Substituents : The presence of a 5-chloropyrimidine moiety and a piperidine group enhances its biological activity by potentially allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazolidinone structure is known to inhibit protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics. This inhibition can lead to:

- Antibacterial Activity : By disrupting protein synthesis, the compound may exhibit antibacterial properties against Gram-positive bacteria.

- Anticancer Potential : Research indicates that oxazolidinones can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Antibacterial Activity

Studies have shown that compounds in the oxazolidinone class can effectively combat bacterial infections. For instance, derivatives similar to the compound have demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus. The mechanism involves:

- Binding to Ribosomes : This prevents the formation of functional ribosomes necessary for protein synthesis.

Anticancer Activity

Recent investigations into the anticancer properties of oxazolidinones reveal their potential in targeting various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| OI | MCF-7 | 17.66 | Induces apoptosis via ROS production |

| OI | HeLa | 31.10 | Cell cycle arrest at G1 phase |

These findings indicate that the compound may induce apoptosis through increased reactive oxygen species (ROS) levels and subsequent mitochondrial dysfunction .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated several oxazolidinone derivatives for their cytotoxic effects on MCF-7 and HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxicity while sparing non-tumorigenic cells .

- Mechanistic Insights : Research has highlighted that oxazolidinones can act as partial agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), suggesting a multifaceted role in cellular signaling pathways related to metabolism and inflammation .

- Comparative Analysis : A comparative study of different oxazolidinones showed that modifications in their chemical structure could enhance or diminish their biological activities, emphasizing the importance of structure-activity relationships in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.